molecular formula C14H13F2NO2S B2893127 2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1351613-13-2

2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

Cat. No.: B2893127
CAS No.: 1351613-13-2
M. Wt: 297.32
InChI Key: YQEFKMHHACTEHV-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a benzamide core, a common pharmacophore in medicinal chemistry, which is substituted with two fluorine atoms at the 2 and 6 positions and linked to a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl group . The 2,6-difluorobenzamide scaffold is recognized in scientific literature for its role in the study of Gram-negative bacteria, where related compounds have been evaluated as inhibitors of the essential cell division protein FtsZ . Furthermore, structurally similar N-benzamide compounds have been identified as potent and selective antagonists for unique biological targets, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for probing the function of this receptor . Researchers can investigate this molecule as a potential building block in the synthesis of novel active compounds or as a candidate for hit-to-lead optimization in drug discovery campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-8-5-6-20-13(8)11(18)7-17-14(19)12-9(15)3-2-4-10(12)16/h2-6,11,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEFKMHHACTEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Hydrolysis of 2,6-Difluorobenzonitrile

The most scalable method involves alkaline hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH):

Reaction Conditions

Parameter Value
Catalyst NaOH (1–10 wt%)
Oxidizing Agent H₂O₂ (200–300 kg scale)
Temperature 20–50°C
pH Control 8–10
Reaction Time Until [nitrile] < 0.5%

This method achieves >99% purity after recrystallization, with critical control of pH to prevent over-hydrolysis to carboxylic acids.

Synthesis of 2-Hydroxy-2-(3-Methylthiophen-2-yl)Ethylamine

Thiophene-Aldehyde Condensation

A Henry reaction between 3-methylthiophene-2-carbaldehyde and nitroethane forms a β-nitro alcohol intermediate, which is reduced to the target amine:

Step 1: Nitroalkene Formation

  • Reactants : 3-Methylthiophene-2-carbaldehyde + Nitroethane
  • Catalyst : Ammonium acetate
  • Solvent : Ethanol, 60°C, 12 h

Step 2: Reduction to Amine

  • Reducing Agent : LiAlH₄ or catalytic hydrogenation (Pd/C)
  • Yield : 70–85%

Direct Amination of Epoxides

An alternative approach involves epoxide ring-opening of 3-methylthiophene-2-yl glycidol with ammonia, though this method risks regioselectivity issues.

Coupling Strategies for Final Amide Formation

Acyl Chloride-Mediated Coupling

2,6-Difluorobenzoyl chloride is reacted with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

Reaction Parameters

  • Molar Ratio : 1:1.2 (acyl chloride:amine)
  • Temperature : 0–5°C → room temperature
  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)
  • Yield : 78–82%

Carbodiimide Coupling

Using EDCl/HOBt in THF achieves milder conditions, suitable for heat-sensitive intermediates:

  • Coupling Agent : EDCl (1.5 eq), HOBt (1.2 eq)
  • Solvent : THF, 0°C → 25°C, 24 h
  • Purity : >95% (HPLC)

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Industrial Hydrolysis 99 >99 High High
Acyl Chloride Coupling 82 95 Moderate Moderate
Carbodiimide Coupling 85 95 Low Low

The industrial hydrolysis route excels in scalability and cost, while carbodiimide coupling offers superior selectivity for lab-scale synthesis.

Critical Process Optimization Parameters

Temperature Control in Hydrolysis

Maintaining 20–50°C during nitrile hydrolysis prevents exothermic side reactions (e.g., decarboxylation).

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance coupling efficiency but complicate purification.
  • Ether Solvents : THF minimizes side reactions during amine acylation.

Catalytic Effects

  • NaOH vs. K₂CO₃ : Sodium hydroxide accelerates hydrolysis but requires precise pH control.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the fluorine atoms could result in various substituted benzamides.

Scientific Research Applications

2,6-Difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxyethyl group and the fluorine atoms play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Fluorine substitution patterns on the benzamide ring significantly influence electronic properties and intermolecular interactions. Key comparisons include:

Compound Name Substituents on Benzamide Molecular Formula Key Properties/Applications References
Target Compound 2,6-difluoro C₁₄H₁₃F₂NO₂S Potential bioactivity (unreported); thiophene moiety may enhance lipophilicity
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2-fluoro (benzamide), 2,4-difluoro (aniline) C₁₃H₈F₃NO Exhibits F···H-N hydrogen bonding; used in crystallography studies
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-fluoro (benzamide), 2,3-difluoro (aniline) C₁₃H₈F₃NO Comparative study of hydrogen-bonding motifs in solid-state structures
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-chloro (benzamide), 2,6-dichloro (aniline) C₁₃H₈Cl₃NO Trans conformation of amide group; structural analog for crystallographic analysis

Key Observations :

  • Fluorine vs.

Hydroxyethylamine Side Chain Modifications

The hydroxyethyl group in the target compound is functionalized with a 3-methylthiophene, distinguishing it from other hydroxyethylamine derivatives:

Compound Name Side Chain Structure Key Features References
Target Compound 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl Thiophene introduces sulfur-based π-interactions; methyl group enhances hydrophobicity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal catalysis; dimethyl substitution increases steric bulk
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Chloropyrazinyl-ethyl Trifluoromethyl groups enhance lipophilicity; pyrazine moiety may coordinate metals

Key Observations :

  • Thiophene vs. Pyrazine : The 3-methylthiophene in the target compound may engage in sulfur-π or hydrophobic interactions, whereas pyrazine derivatives (e.g., ) are more likely to participate in metal coordination.
  • Hydroxy Group Utility: The hydroxyl group in the target compound could serve as a hydrogen-bond donor, similar to the N,O-bidentate group in , but its proximity to the thiophene may alter reactivity.

Key Observations :

  • Thiophene vs. Indole/Pyridine : Thiophene’s electron-rich nature may improve bioavailability compared to indole derivatives , while pyridine-based compounds (e.g., ) are often leveraged for herbicidal activity due to their polarity.
  • Methyl Substitution : The 3-methyl group on thiophene in the target compound could reduce metabolic degradation compared to unsubstituted heterocycles.

Q & A

Basic: What synthetic routes are optimal for preparing 2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide, and what reaction conditions ensure high yield?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the hydroxyethyl-thiophene intermediate via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using NaH in THF) .
  • Step 2: Coupling the intermediate with 2,6-difluorobenzoyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–5°C to prevent side reactions .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
    Critical Conditions: Temperature control (<5°C during acylation), moisture-free environments, and stoichiometric balancing of reagents to minimize byproducts.

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for fluorine-substituted benzene (δ 6.8–7.2 ppm for aromatic protons) and hydroxyethyl-thiophene moieties (δ 2.5–4.0 ppm for CH₂ and OH groups) .
    • ¹⁹F NMR: Confirm fluorination patterns (δ -110 to -120 ppm for ortho-fluorines) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ for C₁₆H₁₄F₂N₂O₂S) with <2 ppm error .
  • X-ray Crystallography: Resolve 3D conformation, particularly the spatial orientation of the hydroxyethyl group relative to the thiophene ring .

Advanced: How do structural modifications (e.g., fluorination position, thiophene substitution) influence bioactivity and target selectivity?

Answer:

  • Fluorination Impact:
    • Lipophilicity: 2,6-Difluorination enhances membrane permeability (logP ~2.8) compared to non-fluorinated analogs (logP ~2.2), improving CNS penetration for neurodegenerative targets .
    • Electron-Withdrawing Effects: Fluorines stabilize the benzamide core, increasing metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
  • Thiophene Substitution:
    • 3-Methylthiophen-2-yl enhances π-π stacking with hydrophobic pockets in α-synuclein (binding affinity ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for phenyl analogs) .
  • Methodological Insight: Use comparative SAR tables (e.g., IC₅₀ values against kinase targets) to correlate substituents with activity .

Advanced: How can researchers resolve contradictions in reported biological activities between structurally analogous benzamides?

Answer:

  • Data Triangulation:
    • In Silico Docking: Compare binding poses (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Ser129 of α-synuclein) .
    • In Vitro Assays: Replicate enzyme inhibition (e.g., COX-2 IC₅₀) under standardized conditions (pH 7.4, 37°C) to control variability .
  • Case Study: A 2023 study found that thiophene ring orientation (axial vs. equatorial) in analogs caused 10-fold differences in Aβ aggregation inhibition. X-ray crystallography and MD simulations reconciled these discrepancies .

Advanced: What in vitro/in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Answer:

  • In Vitro Models:
    • HepG2 Cells: Assess metabolic stability (CYP450 metabolism) and cytotoxicity (CC₅₀ > 50 µM for safe candidates) .
    • hERG Assay: Screen for cardiotoxicity (IC₅₀ > 10 µM to avoid QT prolongation) .
  • In Vivo Models:
    • Transgenic Mice (e.g., APP/PS1): Evaluate brain penetration (AUC₀–24h > 500 ng·h/mL) and Aβ plaque reduction (30–50% at 10 mg/kg) .
    • Zebrafish Toxicity: Determine LC₅₀ and developmental effects (safe dose < 1 µM) .

Advanced: How can molecular docking predict interactions with α-synuclein or other neurodegenerative targets?

Answer:

  • Protocol:
    • Target Preparation: Retrieve α-synuclein structure (PDB: 1XQ8) and optimize protonation states (pH 7.0) .
    • Ligand Preparation: Generate 3D conformers of the compound (e.g., Open Babel) and assign partial charges (Gasteiger method) .
    • Docking Workflow: Use Schrödinger Glide with XP scoring to identify binding sites. Key interactions include:
  • Hydroxyethyl-OH hydrogen bonding with Lys96.
  • 3-Methylthiophene π-stacking with Tyr125 .
  • Validation: Compare docking scores (GlideScore < -6.0) with experimental IC₅₀ values to validate predictions.

Methodological: What are best practices for optimizing sulfonylation or acylation steps during synthesis?

Answer:

  • Sulfonylation Optimization:
    • Reagent Choice: Use 4-fluorobenzenesulfonyl chloride in excess (1.5 eq.) with DMAP catalyst to enhance reactivity .
    • Solvent: Anhydrous DMF at 60°C for 12 hours achieves >80% yield .
  • Acylation Tips:
    • Slow Addition: Add benzoyl chloride dropwise to prevent local overheating and dimerization.
    • Workup: Quench with ice-water to precipitate crude product, then wash with NaHCO₃ to remove unreacted acid .

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